molecular formula C15H20N2O2 B1415727 tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate CAS No. 1105192-77-5

tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate

Cat. No.: B1415727
CAS No.: 1105192-77-5
M. Wt: 260.33 g/mol
InChI Key: LOKCUGLMNQWDQU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate (CAS 1105192-77-5) is a high-purity chemical intermediate with a molecular formula of C 15 H 20 N 2 O 2 and a molecular weight of 260.33 g/mol . This compound features an indole moiety substituted at the nitrogen (N1) position with an ethyl chain terminating in a tert-butoxycarbonyl (Boc) protecting group, making it a valuable building block in organic synthesis and medicinal chemistry . Its primary research application is as a key synthetic intermediate in the design and development of novel indole ethylamine derivatives . Recent scientific investigations have explored such derivatives as potent dual-target activators of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Carnitine Palmitoyltransferase 1 (CPT1a), which are critical targets in lipid metabolism regulation . In vitro studies on oleic acid-induced AML12 cells demonstrate that derived compounds can significantly reduce intracellular triglyceride accumulation (by up to 51.33% at 20 μM) and upregulate the expression of proteins related to fatty acid oxidation, showing promising therapeutic potential for conditions like non-alcoholic fatty liver disease (NAFLD) . Molecular docking studies suggest these indole-based derivatives exhibit strong binding affinity to the PPARα receptor . Researchers value this compound for constructing indole-containing scaffolds for drug discovery. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use.

Properties

IUPAC Name

tert-butyl N-(2-indol-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)16-9-11-17-10-8-12-6-4-5-7-13(12)17/h4-8,10H,9,11H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCUGLMNQWDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Synthesis Route

Step Reaction Conditions Reagents
1 Indole Synthesis Acidic conditions Phenylhydrazine, Aldehyde/Ketone
2 Alkylation Base, solvent (e.g., dichloromethane) Alkyl halide, Base (e.g., sodium hydride)
3 Carbamate Protection Base, solvent (e.g., dichloromethane) tert-Butyl chloroformate, Base (e.g., triethylamine)

Chemical Properties and Reactions

This compound can undergo several chemical reactions typical of carbamates and indoles. These include:

  • Hydrolysis : Carbamates can hydrolyze under basic conditions to form amines and carbon dioxide.
  • Alkylation : The indole ring can undergo alkylation reactions, especially at the nitrogen atom.
  • Electrophilic Substitution : The indole ring is susceptible to electrophilic substitution reactions, particularly at the 3-position.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding amines.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. The indole structure is known for its presence in many bioactive molecules, making this compound a valuable intermediate in drug discovery and development.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through the indole moiety. The carbamate group can also participate in covalent bonding with nucleophilic sites in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Key Structural Features

The target compound differs from analogs in the position of substitution on the indole ring and the nature of substituents . Below is a comparative analysis:

Compound Name Substituent Position Functional Groups Molecular Weight CAS Number Key References
tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate 1H-indol-1-yl Ethylcarbamate, tert-butyl ~260 (estimated) Not provided
tert-Butyl 1H-indol-2-ylcarbamate 1H-indol-2-yl Direct carbamate linkage 232.28 167954-49-6
tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate 1H-indol-3-yl Ethylcarbamate, 6-fluoro substituent 278.32 1158999-98-4
tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate 1H-indol-3-yl Ethylcarbamate, 5-CF₃ substituent 328.33 1132910-79-2
tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate 1H-indol-3-yl Octylamide side chain 414.3 Not provided

Key Observations :

  • Substituent Position : The 1H-indol-1-yl substitution in the target compound is less common than 3-yl or 2-yl derivatives, which may influence steric and electronic properties .
  • Functional Groups : Fluorine or trifluoromethyl groups enhance lipophilicity and metabolic stability, making such analogs valuable in drug design .

Reactivity Trends

  • Deprotection: tert-Butyl carbamates are typically cleaved under acidic conditions (e.g., HCl in dioxane) or via hydrogenolysis .
  • Electrophilic Substitution : Indole’s 3-position is reactive; fluorine or CF₃ groups direct further functionalization .

Physicochemical Properties

Property This compound (Estimated) tert-Butyl 1H-indol-2-ylcarbamate 6-Fluoro-3-yl Derivative 5-CF₃-3-yl Derivative
Melting Point Not reported Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported Not reported
Solubility Likely DCM/THF-soluble Soluble in DCM, THF Soluble in DMSO Soluble in DMSO
Storage Conditions 2–8°C (inferred from analogs) 2–8°C, dark, sealed 2–8°C, dry 2–8°C, moisture-sensitive
Purity >95% (typical for intermediates) 95% >98% >98%

Pharmaceutical Relevance

  • Target Compound : Likely serves as a building block for kinase inhibitors or serotonin receptor modulators, given indole’s prevalence in drug discovery.
  • Fluoro and CF₃ Analogs : Used in high-throughput phasing (e.g., SHELX programs in crystallography) and as intermediates for anticancer agents .
  • Octylamino Derivative: Potential use in peptide mimetics or lipidated drugs .

Biological Activity

Tert-butyl 2-(1H-indol-1-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, drawing on a range of studies and findings.

This compound can be synthesized through various methods that typically involve the reaction of tert-butyl carbamate with indole derivatives. The synthesis often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond. The resulting compound is characterized using techniques like NMR and mass spectrometry to confirm its structure.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tert-butyl carbamate exhibit significant anti-inflammatory properties . For instance, a study comparing various substituted benzamido phenylcarbamates indicated that certain derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition values ranged from 39% to over 54% in carrageenan-induced rat paw edema models, suggesting effective therapeutic potential in inflammation management .

CompoundPercentage Inhibition (%)
4a54.239
4i54.130
Control (Indomethacin)Comparable

Antiproliferative Effects

In addition to anti-inflammatory properties, this compound has been evaluated for its antiproliferative effects against cancer cell lines. A study involving HeLa cells revealed that modifications in the compound's structure could significantly impact microtubulin dynamics and spindle morphology, which are critical for cell division. These findings suggest that the compound may inhibit cancer cell proliferation through disruption of normal mitotic processes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:

  • COX-2 Inhibition : Some studies indicate that compounds similar to tert-butyl carbamate may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In silico docking studies have shown binding affinities that support this mechanism .
  • Microtubule Disruption : The antiproliferative activity observed in cancer cells suggests that the compound may interfere with microtubule assembly or stability, leading to cell cycle arrest and apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Anti-inflammatory Study : In a controlled experiment involving rat models, compounds derived from tert-butyl carbamate were tested against induced paw edema. Results indicated a dose-dependent reduction in inflammation, with significant statistical relevance compared to controls .
  • Cancer Cell Line Analysis : A series of experiments conducted on various cancer cell lines demonstrated that modifications to the indole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as alkylation of indole derivatives followed by carbamate protection. For example, tert-butyl carbamates are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions with bases like NaH or K₂CO₃ . Temperature control (0–25°C) and solvent choice (e.g., DMF or THF) critically affect intermediate stability and final yield.
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies carbamate (δ ~1.4 ppm for tert-butyl) and indole protons (δ ~7.0–7.5 ppm). Compare with published spectra of analogous compounds (e.g., tert-butyl indole carboxylates ).
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀N₂O₂: calc. 268.15).
  • X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-Response Studies : Systematically test compound concentrations in enzyme inhibition assays (e.g., IC₅₀ determination) to rule out non-specific effects .
  • Structural-Activity Relationship (SAR) Analysis : Modify indole or carbamate moieties and compare bioactivity. For example, fluorination at the indole 6-position (as in CAS 1158999-98-4 ) may enhance binding affinity.
  • Data Reprodubility : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR).

Q. How can computational modeling guide the design of this compound-based probes for target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like kinases or GPCRs. Validate with MD simulations (e.g., GROMACS) to assess stability .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with indole NH or carbamate carbonyl) using software like LigandScout.
  • Case Study : Analogous compounds with bicyclic scaffolds (e.g., tert-butyl azabicyclo derivatives ) show improved selectivity in enzyme inhibition.

Q. What experimental approaches elucidate the degradation pathways of this compound under physiological conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via HPLC and identify metabolites using LC-MS/MS .
  • Isotopic Labeling : Use ¹⁴C-labeled tert-butyl groups to track hydrolysis products (e.g., CO₂ and tert-butanol) .
  • Mechanistic Probes : Add antioxidants (e.g., BHT) or enzyme inhibitors (e.g., esterase inhibitors) to pinpoint degradation mechanisms.

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data for tert-butyl-protected indole derivatives?

  • Methodology :

  • Refinement Protocols : Use SHELXL for high-resolution data, applying restraints for disordered tert-butyl groups .
  • Twinned Data Analysis : For poorly diffracting crystals, employ SHELXD to handle twinning or pseudo-merohedral symmetry .
  • Cross-Validation : Compare with DFT-optimized structures (e.g., Gaussian 16) to validate bond lengths/angles .

Safety and Handling

Q. What are the best practices for safe handling and storage of this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Use amber vials to limit light exposure .
  • Safety Protocols : Wear nitrile gloves and goggles. In case of skin contact, rinse with water for 15 minutes (no severe hazards reported, but caution advised) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate
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tert-Butyl 2-(1H-indol-1-yl)ethylcarbamate

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